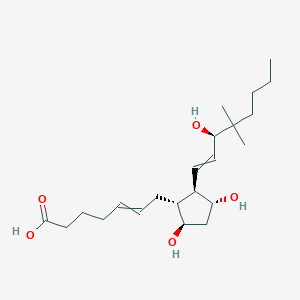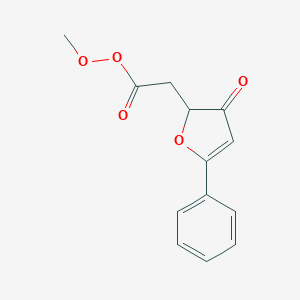
Methyl 2,3-dihydro-2-hydroxy-3-oxo-5-phenyl-2-furanacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-dihydro-2-hydroxy-3-oxo-5-phenyl-2-furanacetate, also known as rosmarinic acid methyl ester, is an organic compound found in several plants, including rosemary, lemon balm, and sage. It has been studied extensively due to its potential therapeutic properties and is of interest to the scientific community.
Mecanismo De Acción
Rosmarinic acid methyl ester exerts its effects through several mechanisms, including scavenging of free radicals, inhibition of pro-inflammatory cytokines, and modulation of signaling pathways. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and physiological effects:
Rosmarinic acid methyl ester has been found to have several biochemical and physiological effects, including reducing oxidative stress, modulating immune responses, and improving cognitive function. It has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rosmarinic acid methyl ester has several advantages for lab experiments, including its availability in natural sources, easy synthesis, and low toxicity. However, it also has limitations, such as its low solubility in water and limited stability under certain conditions.
Direcciones Futuras
There are several future directions for research on Methyl 2,3-dihydro-2-hydroxy-3-oxo-5-phenyl-2-furanacetate acid methyl ester, including:
1. Further investigation of its anti-cancer properties and potential use in cancer therapy.
2. Exploration of its effects on the gut microbiome and its potential as a prebiotic.
3. Investigation of its potential as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Exploration of its potential as an anti-inflammatory agent in autoimmune diseases such as rheumatoid arthritis.
5. Investigation of its potential as a natural food preservative.
In conclusion, Methyl 2,3-dihydro-2-hydroxy-3-oxo-5-phenyl-2-furanacetate acid methyl ester is a promising compound with potential therapeutic properties. Further research is needed to fully understand its mechanisms of action and potential applications in medicine and other fields.
Métodos De Síntesis
Rosmarinic acid methyl ester can be synthesized from Methyl 2,3-dihydro-2-hydroxy-3-oxo-5-phenyl-2-furanacetate acid, which is found in rosemary. The synthesis involves the esterification of Methyl 2,3-dihydro-2-hydroxy-3-oxo-5-phenyl-2-furanacetate acid with methanol in the presence of a catalyst, such as sulfuric acid. The resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
Rosmarinic acid methyl ester has been studied for its potential therapeutic properties in several areas, including cancer, inflammation, and neurodegenerative diseases. It has been found to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of these conditions.
Propiedades
Número CAS |
139266-64-1 |
|---|---|
Nombre del producto |
Methyl 2,3-dihydro-2-hydroxy-3-oxo-5-phenyl-2-furanacetate |
Fórmula molecular |
C13H12O5 |
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
methyl 2-(3-oxo-5-phenylfuran-2-yl)ethaneperoxoate |
InChI |
InChI=1S/C13H12O5/c1-16-18-13(15)8-12-10(14)7-11(17-12)9-5-3-2-4-6-9/h2-7,12H,8H2,1H3 |
Clave InChI |
QMYSMYLDXOENQY-UHFFFAOYSA-N |
SMILES |
COOC(=O)CC1C(=O)C=C(O1)C2=CC=CC=C2 |
SMILES canónico |
COOC(=O)CC1C(=O)C=C(O1)C2=CC=CC=C2 |
Sinónimos |
methyl 2-(3-oxo-5-phenyl-2-furyl)ethaneperoxoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




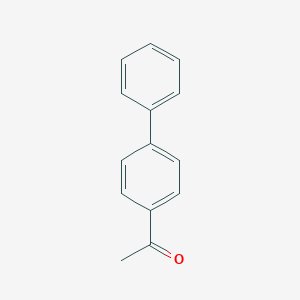
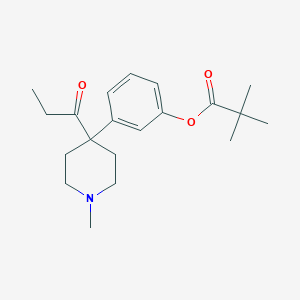



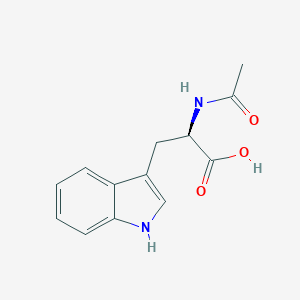

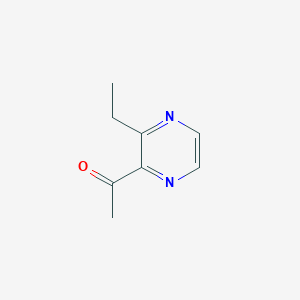
![Methyl 3-{(Z)-[(dimethylamino)methylene]amino}-2-pyrazinecarboxylate](/img/structure/B160246.png)

![(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B160249.png)
![2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B160250.png)
